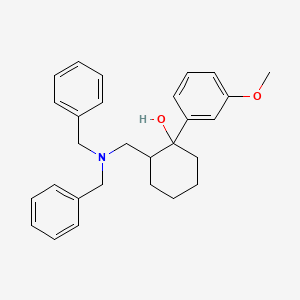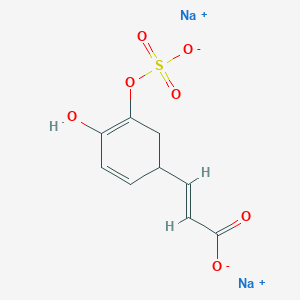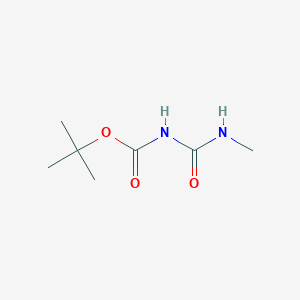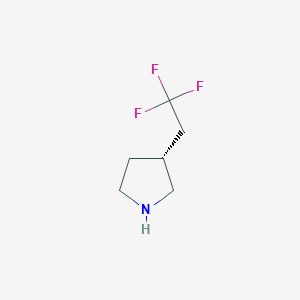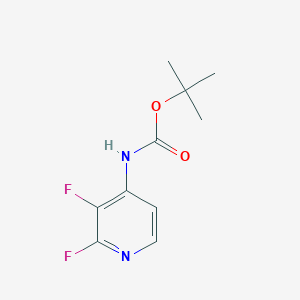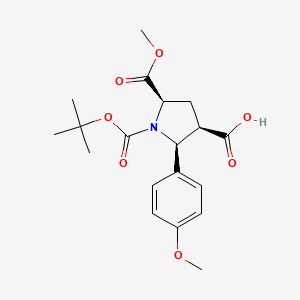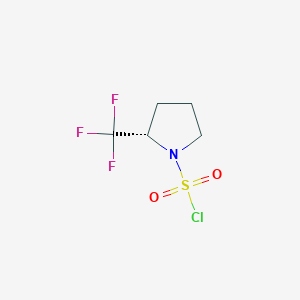
(S)-2-Trifluoromethylpyrrolidine-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-Trifluoromethylpyrrolidine-1-sulfonyl chloride is a chemical compound known for its unique structural features and reactivity It contains a trifluoromethyl group attached to a pyrrolidine ring, which is further connected to a sulfonyl chloride group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Trifluoromethylpyrrolidine-1-sulfonyl chloride typically involves the reaction of (S)-2-Trifluoromethylpyrrolidine with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The process may involve the use of solvents such as dichloromethane or chloroform to facilitate the reaction and improve yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, is common to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-Trifluoromethylpyrrolidine-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Addition Reactions: The trifluoromethyl group can engage in addition reactions with electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Amines: For the formation of sulfonamides.
Alcohols: For the formation of sulfonate esters.
Thiols: For the formation of sulfonothioates.
Bases: Such as triethylamine or pyridine, to neutralize the hydrochloric acid formed during substitution reactions.
Major Products
The major products formed from reactions with this compound include sulfonamides, sulfonate esters, and sulfonothioates, depending on the nucleophile used in the reaction.
Applications De Recherche Scientifique
(S)-2-Trifluoromethylpyrrolidine-1-sulfonyl chloride has a wide range of applications in scientific research:
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is employed in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of (S)-2-Trifluoromethylpyrrolidine-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The trifluoromethyl group enhances the electrophilicity of the sulfonyl chloride, making it more reactive towards nucleophiles. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile reacting with the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Trifluoromethylpyrrolidine-1-sulfonyl chloride: Lacks the stereochemistry of the (S)-enantiomer.
2-Trifluoromethylpyrrolidine-1-sulfonyl fluoride: Contains a sulfonyl fluoride group instead of a sulfonyl chloride group.
2-Trifluoromethylpyrrolidine-1-sulfonamide: Contains a sulfonamide group instead of a sulfonyl chloride group.
Uniqueness
(S)-2-Trifluoromethylpyrrolidine-1-sulfonyl chloride is unique due to its specific stereochemistry and the presence of both a trifluoromethyl group and a sulfonyl chloride group. This combination of features imparts distinct reactivity and selectivity in chemical reactions, making it a valuable compound in various fields of research and industry.
Propriétés
Numéro CAS |
1310732-44-5 |
|---|---|
Formule moléculaire |
C5H7ClF3NO2S |
Poids moléculaire |
237.63 g/mol |
Nom IUPAC |
(2S)-2-(trifluoromethyl)pyrrolidine-1-sulfonyl chloride |
InChI |
InChI=1S/C5H7ClF3NO2S/c6-13(11,12)10-3-1-2-4(10)5(7,8)9/h4H,1-3H2/t4-/m0/s1 |
Clé InChI |
VFJOXJIZMPYFSB-BYPYZUCNSA-N |
SMILES isomérique |
C1C[C@H](N(C1)S(=O)(=O)Cl)C(F)(F)F |
SMILES canonique |
C1CC(N(C1)S(=O)(=O)Cl)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



